N-[(4-methoxyphenyl)methyl]-2-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13-19(23)21(16-5-3-4-6-17(16)25-13)12-18(22)20-11-14-7-9-15(24-2)10-8-14/h3-10,13H,11-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPBHMHSQANNGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2O1)CC(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-2-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the benzoxazine ring, followed by the introduction of the acetamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-2-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure
Biological Activity
N-[(4-methoxyphenyl)methyl]-2-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, including antibacterial and antifungal activities, as well as its potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H20N2O3
- Molecular Weight : 320.36 g/mol
The structure features a benzoxazine ring, which is known for its biological activity, particularly in antimicrobial properties.
Antibacterial Activity
Recent studies have demonstrated that derivatives of benzoxazine compounds exhibit potent antibacterial effects. For instance, related compounds have shown Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis . The specific activity of this compound against these strains is yet to be fully characterized but is anticipated to follow similar trends due to structural similarities.
| Bacterial Strain | MIC (µM) Range |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
Antifungal Activity
The antifungal properties of benzoxazine derivatives are also noteworthy. Compounds similar to this compound have demonstrated activity against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM . This suggests that the compound may possess significant antifungal potential.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
A comprehensive study evaluated various benzoxazine derivatives for their antimicrobial efficacy. The findings indicated that the presence of electron-donating groups on the phenyl ring enhanced antibacterial activity significantly . -
Synthesis and Biological Evaluation :
A recent synthesis of related benzoxazine derivatives involved novel methods such as microwave-assisted synthesis and transition metal catalysis, which improved yields and reduced reaction times . The biological evaluation of these compounds revealed promising results in both antibacterial and antifungal tests.
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity Type | Target Organisms | Observed Efficacy |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Moderate to High |
| Escherichia coli | Moderate | |
| Bacillus subtilis | High | |
| Antifungal | Candida albicans | Moderate |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzoxazine or Benzoxazinyl Moieties
Compound A: (2Z)-N-(4-Methoxyphenyl)-2-(4-methoxyphenylimino)-2H-1,4-benzoxazin-3-amine (from )
- Structural Differences : Replaces the acetamide group with an imine linkage, reducing hydrogen-bonding capacity.
- Key Findings : Crystallographic data (Acta Crystallographica Section E) reveals planar geometry stabilized by N–H···O interactions. The imine group confers rigidity but lowers solubility compared to the acetamide analogue .
Compound B : N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl]acetamide (from )
- Structural Differences : Substitutes the benzoxazine ring with a sulfonamide group.
- Key Findings : The sulfonamide enhances acidity (pKa ~8.5) and forms stronger intermolecular N–H···O hydrogen bonds, improving crystallinity but reducing membrane permeability .
Functional Analogues with Acetamide Linkages
Compound C : (E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-arylidene]acetohydrazide derivatives (from )
- Structural Differences : Coumarin-based scaffold with hydrazide instead of benzoxazine.
- Key Findings : Bioactivity studies (Molecules, 2010) show moderate antimicrobial activity (MIC = 12.5–50 µg/mL against S. aureus) but lower metabolic stability due to hydrolytic cleavage of the hydrazide group .
Compound D : (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives (from )
- Structural Differences: Thiazolidinone ring replaces benzoxazine, introducing additional hydrogen-bond acceptors.
- Key Findings: Enhanced antidiabetic activity (IC50 = 3.2 µM for α-glucosidase inhibition) attributed to the thiazolidinone’s electron-deficient core, which improves target binding .
Comparative Data Table
Computational and Experimental Trends
- Crystallography : SHELX refinement () is critical for resolving the target compound’s conformation, as seen in analogous structures .
Q & A
Basic: What spectroscopic methods are recommended for characterizing the structural integrity of N-[(4-methoxyphenyl)methyl]-2-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamide?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm the presence of key functional groups, such as the methoxyphenyl methyl group, benzoxazinone ring, and acetamide moiety. For example, the methoxy group typically appears as a singlet near δ 3.76 ppm in NMR .
- Infrared (IR) Spectroscopy: Identify carbonyl stretches (e.g., the 3-oxo group in the benzoxazinone ring at ~1680–1720 cm) and N-H bending modes of the acetamide (~1550 cm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS can verify the molecular ion peak and fragmentation patterns consistent with the proposed structure .
- Spectrofluorometry: Assess fluorescence properties, particularly if the compound exhibits aromatic conjugation or electron-donating groups, as seen in structurally related benzoxazinones .
Advanced: How can reaction conditions be optimized to improve the synthetic yield of this compound?
Methodological Answer:
- Catalyst Selection: Use anhydrous ZnCl as a Lewis acid to accelerate cyclization steps, as demonstrated in analogous heterocyclic syntheses (e.g., thiazolidinone derivatives) .
- Temperature Control: Reflux conditions (e.g., 45–80°C in 1,4-dioxane or DMF) ensure sufficient energy for ring closure while avoiding decomposition .
- Solvent Optimization: Polar aprotic solvents like DMF enhance solubility of intermediates, whereas dioxane may improve regioselectivity in cyclization steps .
- Purification Strategies: Sequential washing with sodium bicarbonate (to remove acidic byproducts) and recrystallization from ethanol/water mixtures can isolate the pure compound .
Basic: What safety protocols should be prioritized when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as acetamide derivatives can cause irritation .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particulate matter or organic vapors .
- First Aid: In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes and consult a physician .
- Waste Disposal: Neutralize acidic or basic byproducts before disposal, following institutional guidelines for halogenated/organic waste .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation: Compare NMR and IR data with structurally similar compounds, such as N-(4-methoxyphenyl)acetamide derivatives, to identify discrepancies in chemical shifts or peak splitting patterns .
- Computational Modeling: Use density functional theory (DFT) to simulate and NMR spectra and validate experimental results .
- X-ray Crystallography: Resolve ambiguities in stereochemistry or bond angles by obtaining single-crystal structures, as done for related benzoxazine derivatives .
- Dynamic NMR Studies: Investigate rotational barriers or tautomerism in the benzoxazinone ring if temperature-dependent spectral changes are observed .
Advanced: What strategies are effective for evaluating the bioactivity of this compound in preclinical studies?
Methodological Answer:
- Antioxidant Assays: Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or FRAP (ferric reducing antioxidant power) assays, as applied to analogous benzothiazine-acetamide hybrids .
- Enzyme Inhibition Studies: Screen against target enzymes (e.g., cyclooxygenase or acetylcholinesterase) using kinetic assays and IC calculations .
- Cellular Viability Assays: Employ MTT or resazurin-based assays to assess cytotoxicity in cell lines (e.g., HepG2 or HEK293) .
- In Silico Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities for receptors like the benzoxazine-binding site in GABA receptors .
Basic: What are the critical steps in synthesizing the benzoxazinone core of this compound?
Methodological Answer:
- Cyclocondensation: React 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine with chloroacetyl chloride in the presence of a base (e.g., KCO) to form the acetamide bridge .
- Nucleophilic Substitution: Introduce the 4-methoxyphenylmethyl group via alkylation of the acetamide nitrogen using 4-methoxybenzyl chloride .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates and final product .
Advanced: How can researchers address low solubility of this compound in aqueous media for biological assays?
Methodological Answer:
- Co-Solvent Systems: Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS or cell culture media to maintain solubility without cytotoxicity .
- Micellar Encapsulation: Use surfactants like Tween-80 or Cremophor EL to enhance dispersion .
- Salt Formation: Derivatize the acetamide group with sodium or hydrochloride salts to improve hydrophilicity .
- Nanoformulation: Develop liposomal or polymeric nanoparticles to enhance bioavailability, as demonstrated for hydrophobic benzoxazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
